molecular formula C6H5FS B130044 4-Fluorothiophenol CAS No. 371-42-6

4-Fluorothiophenol

Cat. No.: B130044
CAS No.: 371-42-6
M. Wt: 128.17 g/mol
InChI Key: OKIHXNKYYGUVTE-UHFFFAOYSA-N
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Description

4-Fluorothiophenol, also known as 4-Fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a derivative of thiophenol where a fluorine atom is substituted at the para position of the benzene ring. This compound is a clear, colorless to light yellow liquid with a distinct odor. It is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries .

Scientific Research Applications

4-Fluorothiophenol has several applications in scientific research:

Safety and Hazards

4-Fluorothiophenol is considered hazardous. It is flammable and toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorothiophenol can be synthesized through several methods. One common method involves the reduction of 4,4’-difluorodiphenyl disulfide using sodium borohydride in a mixture of isopropanol and water. The reaction yields this compound with high purity . Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of 4-fluorobenzenesulfonyl chloride. This process involves the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Fluorothiophenol can be compared with other thiophenol derivatives such as:

  • **Thiophenol (C

Properties

IUPAC Name

4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHXNKYYGUVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190593
Record name 4-Fluorothiophenol
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-42-6
Record name 4-Fluorobenzenethiol
Source CAS Common Chemistry
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Record name 4-Fluorothiophenol
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Record name 371-42-6
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Record name 4-Fluorothiophenol
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Record name 4-fluorothiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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